3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline
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Overview
Description
3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline is a heterocyclic compound that features a pyrrolo[3,2-d]isoxazole core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both pyrrole and isoxazole rings in its structure makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an isoxazole precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as toluene or ethanol, with the addition of reagents like oxalyl chloride or thiosemicarbazide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis is crucial for its application in drug development and other industrial uses.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol.
Pyrrolopyrazine Derivatives: Compounds containing both pyrrole and pyrazine rings, like pyrrolo[1,2-a]pyrazines
Uniqueness
3-(5,6-Dihydro-4H-pyrrolo[3,2-d]isoxazol-3-yl)-N,N-dimethylaniline is unique due to its specific combination of pyrrole and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and other applications .
Properties
CAS No. |
603067-59-0 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-(5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H15N3O/c1-16(2)10-5-3-4-9(8-10)12-11-6-7-14-13(11)17-15-12/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
XVKHDAVFQYDSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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